molecular formula C30H28BNO2 B13703900 3,6-bis(Phenyl)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

3,6-bis(Phenyl)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

Cat. No.: B13703900
M. Wt: 445.4 g/mol
InChI Key: YQZQAFJTSUBOFM-UHFFFAOYSA-N
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Description

3,6-bis(Phenyl)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole is a complex organic compound that has garnered significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which includes a carbazole core substituted with phenyl groups and a boronate ester moiety. The presence of these functional groups imparts unique chemical properties, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-bis(Phenyl)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole typically involves multi-step organic reactions. One common method involves the initial formation of the carbazole core, followed by the introduction of phenyl groups through palladium-catalyzed cross-coupling reactions. The final step involves the incorporation of the boronate ester moiety using boronic acid derivatives under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3,6-bis(Phenyl)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield hydroquinones or other reduced derivatives.

    Substitution: The phenyl groups and boronate ester moiety can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Palladium catalysts and boronic acids are commonly employed in cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of phenyl-substituted derivatives.

Scientific Research Applications

3,6-bis(Phenyl)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

Mechanism of Action

The mechanism of action of 3,6-bis(Phenyl)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole involves its interaction with specific molecular targets. The boronate ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing applications. The phenyl groups and carbazole core contribute to the compound’s electronic properties, which are crucial for its use in organic electronics.

Comparison with Similar Compounds

Similar Compounds

    3,6-bis(Phenyl)-9H-carbazole: Lacks the boronate ester moiety, resulting in different reactivity and applications.

    1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole: Contains the boronate ester but lacks the phenyl groups, affecting its electronic properties.

Uniqueness

The unique combination of phenyl groups and boronate ester moiety in 3,6-bis(Phenyl)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole imparts distinct chemical and electronic properties. This makes it particularly valuable for applications in organic electronics and as a versatile building block in synthetic chemistry.

Properties

Molecular Formula

C30H28BNO2

Molecular Weight

445.4 g/mol

IUPAC Name

3,6-diphenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

InChI

InChI=1S/C30H28BNO2/c1-29(2)30(3,4)34-31(33-29)26-19-23(21-13-9-6-10-14-21)18-25-24-17-22(20-11-7-5-8-12-20)15-16-27(24)32-28(25)26/h5-19,32H,1-4H3

InChI Key

YQZQAFJTSUBOFM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2NC4=C3C=C(C=C4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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